molecular formula C30H46O7 B15086991 Phorbol-12-decanoate

Phorbol-12-decanoate

Cat. No.: B15086991
M. Wt: 518.7 g/mol
InChI Key: LXYSVTVLQYLWKR-LKSXOGJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phorbol-12-decanoate is a chemical compound belonging to the class of phorbol esters. These esters are known for their biological activities, particularly in the context of cancer research and cell signaling. This compound is derived from the diterpene phorbol, which is found in the seeds of the Croton tiglium plant . This compound has been extensively studied for its role in modulating protein kinase C (PKC) activity, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phorbol-12-decanoate involves multiple steps, starting from the natural product phorbol. One common method includes esterification reactions where phorbol is reacted with decanoic acid under specific conditions to form the desired ester . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale. The process involves the isolation of phorbol from natural sources, followed by chemical modification to introduce the decanoate group .

Comparison with Similar Compounds

Phorbol-12-decanoate is often compared with other phorbol esters, such as:

Uniqueness

This compound is unique due to its specific ester group, which influences its solubility, stability, and biological activity. This makes it a valuable tool for studying the structure-activity relationships of phorbol esters and their effects on cellular signaling pathways .

Properties

Molecular Formula

C30H46O7

Molecular Weight

518.7 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate

InChI

InChI=1S/C30H46O7/c1-6-7-8-9-10-11-12-13-23(32)37-26-19(3)29(35)21(24-27(4,5)30(24,26)36)15-20(17-31)16-28(34)22(29)14-18(2)25(28)33/h14-15,19,21-22,24,26,31,34-36H,6-13,16-17H2,1-5H3/t19-,21+,22-,24-,26-,28-,29-,30-/m1/s1

InChI Key

LXYSVTVLQYLWKR-LKSXOGJWSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C

Canonical SMILES

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.